molecular formula C11H17N3O B1471317 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol CAS No. 2098048-35-0

3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Cat. No. B1471317
M. Wt: 207.27 g/mol
InChI Key: TVFGZIUJKBWSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, commonly referred to as CP-Pyrazol-5-ol, is a compound that has been studied extensively in the scientific community due to its potential applications in the medical and pharmaceutical fields. CP-Pyrazol-5-ol is a cyclopropyl derivative of pyrazol-5-ol, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. CP-Pyrazol-5-ol has been studied for its potential as a pharmaceutical agent, due to its ability to interact with a variety of different biochemical and physiological systems.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Cyclopropanes, including those derived from 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, are prevalent in medicinal chemistry due to their unique spatial and electronic features, offering high metabolic stability. The direct N-cyclopropylation of cyclic amides and azoles, including pyrazoles, using cyclopropylbismuth reagent, has been developed for its importance in pharmaceutical industries. This method is catalyzed by copper acetate, indicating the compound's role in synthesizing nitrogenated compounds, which are pivotal in drug development (Gagnon et al., 2007).

Anticancer Activity

Research has also focused on pyrazole derivatives, including those structurally related to 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, for their potential as anticancer agents. Novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives showed significant cytotoxic effects against breast cancer and leukemic cells, suggesting these compounds' role in developing new cancer therapies (Ananda et al., 2017). Similarly, pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been evaluated for their cytotoxicity against various human cancer cell lines, showing that some compounds exhibited significant cytotoxicity, highlighting the potential for these compounds in cancer treatment (Alam et al., 2018).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds is another significant area of application. Pyrazolo[3,4-b]pyridin-3-ol derivatives, for example, have been synthesized through various methods, indicating the versatility of pyrazole-based compounds in organic synthesis. These compounds are essential in developing new molecules with potential applications in medicinal chemistry and other fields (Wu et al., 2012).

Pharmacological Studies

In pharmacological research, 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol derivatives have been explored for various biological activities, including their potential as COX-2 inhibitors and roles in affecting cellular mechanisms such as apoptosis in cancer cells. These studies underscore the compound's relevance in drug discovery and development processes (Patel et al., 2004).

properties

IUPAC Name

5-cyclopropyl-2-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c15-11-6-10(8-3-4-8)13-14(11)7-9-2-1-5-12-9/h6,8-9,12-13H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFGZIUJKBWSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C(=O)C=C(N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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